Cas no 72-18-4 (L-Valine)

L-Valine 化学的及び物理的性質
名前と識別子
-
- L-Valine
- 2-AMINO-3-METHYLBUTANOIC ACID
- 2-AMINOISOVALERIC ACID
- H-L-VAL-OH
- H-VAL-OH
- L-2-AMINO-3-METHYLBUTANOIC ACID
- L-2-AMINO-3-METHYLBUTYRIC ACID
- L-2-AMINOISOVALERIC ACID
- L-A-AMINOISOVALERIC ACID
- L-ALPHA-AMINOISOVALERIANIC ACID
- L-(+)-VALINE
- L-VLA
- (S)-ALPHA-AMINOISOVALERIC ACID
- (S)-(+)-VALINE
- VAL
- VALINE
- VALINE, L-
- (s)-2-amino-3-ethylbutanoicacid
- (S)-2-Amino-3-methylbutansαure
- (s)-2-amino-3-methylbutyricacid
- (2S)-2-Amino-3-methylbutanoic acid
- (S)-2-Amino-3-methylbutanoic acid
- VALINE, L-(P)
- VALINE, L-(RG)
- Sodium bisulfite
- L-(S)-valine
- L-Val
- L-Val-OH
- Valin
- VALINE,L
- (S)-Valine
- 2-Amino-3-methylbutyric acid
- (S)-2-Amino-3-methylbutyric acid
- L-alpha-Amino-beta-methylbutyric acid
- Valinum [Latin]
- Valina [Spanish]
- Valine (VAN)
- Valine [USAN:INN]
- Butanoic acid, 2-amino-3-methyl-
- L(+)-alpha-Aminoisovaleric acid
- (S)-alpha-Amino-beta-methylbutyric acid
- Butanoic acid, 2-amino-3-methyl-, (S)-
- 2-Amino-3-methylbutyric acid, (S)-
- 2-A
- DL-valine
- L-Valin
- L-(+)-alpha-Aminoisovaleric acid
- V
- 640-68-6
- D-Valine
- 72-18-4
- Hval
- valina
- BDBM50463208
- NCGC00344520-01
- HG18B9YRS7
- (S)-Val
- L-(+)-a-Aminoisovalerate
- L-Valine, BioUltra, >=99.5% (NT)
- L-a-Amino-b-methylbutyric acid
- VALINE [MI]
- CHEBI:16414
- Racemic valine
- (S)-a-Amino-b-methylbutyric acid
- VALINE [WHO-DD]
- Z756430564
- bmse000811
- DTXSID40883233
- L-Valine (JP18)
- (S)-2-amino-3-methyl-butyric acid
- EC 200-773-6
- L-Val-4
- 1t4s
- (S)-2-amino-3-methyl-Butanoic acid
- HSDB 7800
- (2S)-2-amino-3-methylbutanoate
- UNII-HG18B9YRS7
- VALINE [USP MONOGRAPH]
- DTXCID201022782
- NSC-76038
- M02950
- Pharmakon1600-01301009
- NSC 76038
- L-Valine, 99%
- L-VALINE [FCC]
- SBI-0633454.0002
- (S)-A-Aminoisovaleric acid
- VALINE [USAN]
- VALINE (II)
- VALINE [VANDF]
- VALINE [MART.]
- (S)-alpha-Amino-beta-methylbutyrate
- DB-234161
- CCG-266067
- Q483752
- L-iso-C3H7CH(NH2)COOH
- NSC760111
- InChI=1/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s
- L-Valine, certified reference material, TraceCERT(R)
- EINECS 200-773-6
- 2-Amino-3-methylbutanoic acid, (S)-
- VALINE [EP MONOGRAPH]
- L-Valine,(S)
- 2-amino-3-methylbutanoate
- VALINE [HSDB]
- V-1800
- L-Valine, FCC
- 1B39571B-0AE8-4A9A-AE80-4B898D11A981
- L-VALINE [JAN]
- 7004-03-7
- LYSINE ACETATE IMPURITY D [EP IMPURITY]
- bmse000860
- Valinum (Latin)
- alpha-aminoisovaleric acid
- L-Valine, SAJ special grade, >=98.5%
- bmse000052
- VALINE (EP MONOGRAPH)
- (S)-2-Amino-3-methylbutyrate
- L-VALINE [USP-RS]
- 2-Amino-3-methylbutanoic acid (VAN)
- Valine (USP)
- F8889-8698
- DB00161
- Valine (L-Valine)
- EN300-52625
- 3h-l-valine
- L-Valine, Pharmaceutical Secondary Standard; Certified Reference Material
- HY-N0717
- CS-W020706
- L-a-Amino-b-methylbutyrate
- AS-12787
- DB-029989
- L-Valine, reagent grade, >=98% (HPLC)
- L-(+)-.alpha.-Aminoisovaleric acid
- L-Valine, United States Pharmacopeia (USP) Reference Standard
- L-Valine, 99%, natural, FCC, FG
- L-Valine, dimer, meets the analytical specifications of USP
- (S)-?-Aminoisovaleric acid
- (S)-a-Amino-b-methylbutyrate
- VALINE (USP MONOGRAPH)
- VALINE [II]
- (S)-2-amino-3-methyl-Butanoate
- V0014
- SCHEMBL8516
- Q-100919
- VALINE [INN]
- L-Valine, 98.5-101.5%
- MFCD00064220
- (L)-valine
- D00039
- VALINE (MART.)
- (+)-valine
- Valinum
- Valine, European Pharmacopoeia (EP) Reference Standard
- L-(+)-alpha-Aminoisovalerate
- s-valin
- L-Valine, from non-animal source, meets EP, JP, USP testing specifications, suitable for cell culture, 98.5-101.0%
- L-Valine, Cell Culture Reagent (H-L-Val-OH)
- AKOS015841564
- L-(+)-a-Aminoisovaleric acid
- C00183
- (S)-2-Amino-3-methylbutanoate
- L-Valine, Vetec(TM) reagent grade, >=98%
- 2-Amino-3-methylbutyrate
- 2-Aminoisovaleric acid,(S)
- GTPL4794
- NSC-760111
- (S)-(+)-2-AMINO-3-METHYLBUTYRIC ACID
- L-alpha-Amino-beta-methylbutyrate
- s5628
- CHEMBL43068
-
- MDL: MFCD00064220
- インチ: 1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1
- InChIKey: KZSNJWFQEVHDMF-BYPYZUCNSA-N
- ほほえんだ: O([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])[H])=O
- BRN: 1721136
計算された属性
- せいみつぶんしりょう: 117.078979g/mol
- ひょうめんでんか: 0
- XLogP3: -2.3
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 2
- どういたいしつりょう: 117.078979g/mol
- 単一同位体質量: 117.078979g/mol
- 水素結合トポロジー分子極性表面積: 63.3Ų
- 重原子数: 8
- 複雑さ: 90.4
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 117.15
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- Temperature: When heated to decomposition, it emits toxic fumes of /nitric oxides/.
- Dissociation Constants: pKa = 2.30
- 色と性状: Powder
- 密度みつど: 1.23
- ゆうかいてん: 295-300 °C (subl.) (lit.)
- ふってん: 213.6 °C at 760 mmHg
- フラッシュポイント: 83 °C
- 屈折率: 28 ° (C=8, HCl)
- PH値: 5.5-6.5 (100g/l, H2O, 20℃)
- ようかいど: H2O: 25 mg/mL
- すいようせい: 85 g/L (20 ºC)
- PSA: 63.32000
- LogP: 0.75460
- ようかいせい: 水に可溶で、ようかいど (g/l)
- ひせんこうど: 28 º (c=8, 6N HCl)
- 光学活性: [α]20/D +26.7 to +29.0°, c = 8 in 6 M HCl
- 酸性度係数(pKa): 2.29(at 25℃)
- じょうきあつ: 5.55X10-9 mm Hg at 25 °C (est)
- マーカー: 9909
L-Valine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 40:発癌作用の証拠は限られている。
- セキュリティの説明: S24/25
- RTECS番号:YV9361000
-
危険物標識:
- リスク用語:R40
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- TSCA:Yes
L-Valine 税関データ
- 税関コード:29224995
- 税関データ:
中国税関コード:
29224995
L-Valine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 127141-100g |
L-Valine, 99% |
72-18-4 | 99% | 100g |
¥ 281 | 2022-04-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12720-100g |
L-Valine, 99% |
72-18-4 | 99% | 100g |
¥889.00 | 2023-02-26 | |
abcr | AB532863-1 kg |
L-Valine, dimer, meets the analytical specifications of USP, 98%; . |
72-18-4 | 98% | 1kg |
€209.50 | 2023-01-19 | |
AAPPTec | AHV101-500g |
H-Val-OH |
72-18-4 | 500g |
$60.00 | 2024-07-19 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1708503-200MG |
72-18-4 | 200MG |
¥5288.51 | 2023-01-05 | |||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2O2776-100mg |
L-Valine |
72-18-4 | 99.31% | 100mg |
¥ 415 | 2023-09-07 | |
MedChemExpress | HY-N0717-10.110mm*1 ml in water |
L-Valine |
72-18-4 | 99.03% | 10.110mm*1 ml in water |
¥550 | 2024-04-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L13690-1kg |
L-Valine |
72-18-4 | 1kg |
¥268.0 | 2021-09-09 | ||
TRC | V094205-100g |
L-Valine |
72-18-4 | 100g |
$136.00 | 2023-05-17 | ||
abcr | AB532863-250 g |
L-Valine, dimer, meets the analytical specifications of USP, 98%; . |
72-18-4 | 98% | 250g |
€105.10 | 2023-01-19 |
L-Valine サプライヤー
L-Valine 関連文献
-
Mehmet Onur Ar?can,Olcay Mert RSC Adv. 2015 5 71519
-
Shadpour Mallakpour,Forough Motirasoul RSC Adv. 2016 6 62602
-
Shilpi Mandal,Gunajyoti Das,Hassan Askari RSC Adv. 2014 4 24796
-
Anton I. Isakov,Heike Lorenz,Andrey A. Zolotarev,Elena N. Kotelnikova CrystEngComm 2020 22 986
-
Saadi Samadi,Akram Ashouri,Hersh I Rashid,Shiva Majidian,Mahsa Mahramasrar New J. Chem. 2021 45 17630
-
Zeng-Hui Zhang,Rui-Lian Lin,Xiang-Yun Yu,Li-Xia Chen,Zhu Tao,Xin Xiao,Gang Wei,Carl Redshaw,Jing-Xin Liu CrystEngComm 2022 24 1035
-
Huijuan Song,Guang Yang,Pingsheng Huang,Deling Kong,Weiwei Wang J. Mater. Chem. B 2017 5 1724
-
8. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl estersEwa Janus,Paula Ossowicz,Joanna Klebeko,Anna Nowak,Wiktoria Duchnik,?ukasz Kucharski,Adam Klimowicz RSC Adv. 2020 10 7570
-
Elena N. Kotelnikova,Anton I. Isakov,Heike Lorenz CrystEngComm 2018 20 2562
-
Elena N. Kotelnikova,Anton I. Isakov,Heike Lorenz CrystEngComm 2017 19 1851
L-Valineに関する追加情報
72-18-4 and L-Valine in Chemical Biology and Drug Development
The chemical identifier 72-18-4, commonly associated with L-Valine, plays a pivotal role in the intersection of chemical biology and pharmaceutical research. As an essential amino acid, L-Valine (C5H11NO2) is a critical building block for protein synthesis and metabolic regulation, making it a focal point in drug formulation and nutraceutical applications. Recent studies highlight its potential in enhancing muscle recovery and supporting immune function, particularly in clinical settings like post-surgical care or chronic disease management. Researchers are also exploring its synergy with other compounds, such as branched-chain amino acids (BCAAs), to optimize therapeutic outcomes. The CAS number 72-18-4 ensures precise identification in regulatory and quality control processes, underscoring its importance in GMP-compliant pharmaceutical production.
L-Valine (72-18-4) in Metabolic Disorder Therapies
In the realm of metabolic health, L-Valine (72-18-4) has emerged as a key candidate for addressing disorders like diabetes and obesity. Its involvement in the mTOR signaling pathway regulates cellular growth and glucose metabolism, offering insights into novel insulin-sensitizing agents. A 2023 study published in Nature Metabolism demonstrated that L-Valine supplementation could reduce hepatic gluconeogenesis by 22% in preclinical models, sparking interest in its application for type 2 diabetes management. Additionally, its role in mitochondrial biogenesis aligns with current trends in anti-aging research, where users actively seek compounds to combat metabolic decline. Pharmaceutical companies are now investigating 72-18-4-derived analogs to enhance bioavailability and target specificity, catering to the growing demand for precision medicine.
Pharmaceutical-Grade L-Valine (72-18-4): Quality and Safety
The production of pharmaceutical-grade L-Valine (CAS 72-18-4) adheres to stringent ICH Q7 guidelines, ensuring compliance with global safety standards. With increasing consumer awareness about excipient purity, manufacturers emphasize low-endotoxin and heavy-metal-free formulations, particularly for injectable therapies. Analytical techniques like HPLC-UV and mass spectrometry are employed to verify the compound's identity (retention time: 8.2±0.3 min) and potency (≥99.5%). This focus on quality resonates with healthcare providers and patients alike, as evidenced by a 40% rise in searches for "GMP-certified L-Valine suppliers" in 2024. Furthermore, the compound's stability under pH 5–7 makes it ideal for oral solid dosages, meeting the demand for reliable nutraceutical ingredients.
72-18-4 (L-Valine) in Precision Oncology and Immunotherapy
Oncology research has identified L-Valine (72-18-4) as a modulator of T-cell activation and tumor microenvironment remodeling. Clinical trials investigating PD-1/PD-L1 inhibitors now explore adjunct L-Valine administration to potentiate immune checkpoint therapy. A landmark 2022 study in Cell Reports revealed that valine-restricted diets could selectively starve chemotherapy-resistant cancer cells, highlighting its potential in combination therapies. Patients and caregivers frequently search for "L-Valine cancer support", reflecting the public's interest in adjuvant nutritional interventions. The compound's radioprotective properties are also under scrutiny for mitigating side effects of radiotherapy, aligning with the trend toward personalized cancer care.
Future Prospects of 72-18-4 and L-Valine in Biopharmaceuticals
The biopharmaceutical industry anticipates a 12% CAGR for L-Valine (72-18-4) applications through 2030, driven by advancements in cell culture media and recombinant protein production. Its role as a fed-batch supplement in monoclonal antibody manufacturing addresses the need for higher titers and reduced aggregation. Meanwhile, emerging delivery systems like nanoparticle-encapsulated valine aim to overcome blood-brain barrier challenges for CNS drug development. With 68% of biotech startups prioritizing sustainable sourcing, fermentation-derived L-Valine meets both ecological and economic demands. These innovations position 72-18-4 as a cornerstone of next-generation biologics, answering user queries about "eco-friendly amino acid production" and "high-yield bioprocessing."

